9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
9-Ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold substituted with ethoxy and trimethoxyphenyl groups. This structural framework is associated with diverse biological activities, including antimicrobial and kinase-inhibitory properties, as observed in structurally related compounds . The ethoxy group at position 9 and the trimethoxyphenyl moiety at position 2 contribute to its unique electronic and steric profile, distinguishing it from other derivatives.
Properties
IUPAC Name |
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-28-16-8-6-7-12-11-14-21(29-17(12)16)23-20(24-22(14)30)13-9-10-15(25-2)19(27-4)18(13)26-3/h6-10H,5,11H2,1-4H3,(H,23,24,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPNNMPONIALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common approach includes the condensation of 2-amino-3-ethoxy-4H-chromen-4-one with 2,3,4-trimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiourea in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). It also modulates signaling pathways by binding to receptors like activin receptor-like kinase-2 (ALK2) and platelet-derived growth factor receptor β (PDGFRβ). These interactions lead to the disruption of cellular processes essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Trimethoxyphenyl vs.
- Ethoxy vs. Methoxy : Ethoxy substituents (e.g., at position 9) introduce greater steric hindrance and altered hydrophobicity compared to methoxy groups, influencing pharmacokinetic properties .
- Thione Functionality : The 4-thione group is conserved across analogs, contributing to hydrogen bonding and metal chelation capabilities, which are critical for biological activity .
Physicochemical Properties
- Solubility : Ethoxy and methoxy groups enhance water solubility compared to chloro-substituted analogs (e.g., 386.85 Da compound in ).
- Stability : Methyl and ethoxy substituents improve metabolic stability, as seen in compound 12b (mp 212–213°C) , whereas hydroxyl groups (e.g., in ) may increase susceptibility to oxidation.
Biological Activity
9-Ethoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique chromeno framework fused with a pyrimidine ring and incorporates an ethoxy group along with a trimethoxyphenyl substituent. This structural configuration suggests promising reactivity and biological activity, particularly in the context of cancer therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thione functional group indicates potential reactivity that may enhance its biological effects. The ethoxy and trimethoxy groups likely contribute to increased solubility and improved pharmacokinetic properties compared to other similar compounds.
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various tumor cell lines. For instance:
- Cytotoxicity : Studies have shown that this compound demonstrates micromolar cytotoxicity against cancer cells while exhibiting minimal toxicity to normal fibroblasts. This selectivity is crucial for developing effective anticancer agents with reduced side effects.
- Mechanism of Action : The compound has been observed to induce apoptosis in HepG2 liver cancer cells by modulating key apoptotic markers. Specifically, it increases the levels of p53 and Bax while decreasing Bcl-2 levels, suggesting activation of the intrinsic apoptotic pathway. This modulation leads to cell cycle arrest at the G2/M phase and an increase in Annexin-V-positive cells .
Comparative Efficacy
A comparative analysis of cytotoxicity against various tumor cell lines reveals that similar compounds within the chromeno[2,3-d]pyrimidine class also show promising efficacy. For example:
This table illustrates the competitive potency of this compound relative to other synthesized derivatives.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of related compounds:
- Synthesis : The compound was synthesized through various methods involving microwave dielectric heating and characterized using NMR and mass spectroscopy.
- Biological Evaluation : The synthesized compounds were screened for their antiproliferative activities on multiple human tumor cell lines including Huh7 D12 and MDA-MB231. Notably, compound 6c showed significant cytotoxic activity with IC50 values comparable to those of established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
